molecular formula C10H9N5OS B8301461 1-(Phthalazine-5-carbonyl)thiosemicarbazide

1-(Phthalazine-5-carbonyl)thiosemicarbazide

Cat. No.: B8301461
M. Wt: 247.28 g/mol
InChI Key: JJIKJMHJRKSORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phthalazine-5-carbonyl)thiosemicarbazide is a useful research compound. Its molecular formula is C10H9N5OS and its molecular weight is 247.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9N5OS

Molecular Weight

247.28 g/mol

IUPAC Name

(phthalazine-5-carbonylamino)thiourea

InChI

InChI=1S/C10H9N5OS/c11-10(17)15-14-9(16)7-3-1-2-6-4-12-13-5-8(6)7/h1-5H,(H,14,16)(H3,11,15,17)

InChI Key

JJIKJMHJRKSORG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)C(=O)NNC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask was added phthalazine-5-carboxylic acid (0.50 g, 2.9 mmol) 1,1′-carbonyldiimidazole (0.93 g, 5.7 mmol) and DMF (2.2 mL). The mixture was stirred at 70° C. for 1 hour and treated with thiosemicarbazide (0.81 g, 8.9 mmol). The resulting mixture was stirred at 70° C. for 30 minutes. The mixture was concentrated under vacuum to remove almost all of the DMF. The remaining residue was treated with 2 N HCl with stirring until the solution reached pH 4. Upon standing, a yellow solid formed. The precipitate was recovered by filtration, washing with water and air dried to provide 1-(phthalazine-5-carbonyl)thiosemicarbazide (0.45 g, 63%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step Two

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